molecular formula C18H15ClN2O2 B380153 3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione CAS No. 303034-07-3

3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione

Cat. No.: B380153
CAS No.: 303034-07-3
M. Wt: 326.8g/mol
InChI Key: JPMFNAIFYZTXOZ-UHFFFAOYSA-N
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Description

3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione is an organic compound with a complex structure that includes a pyrrole ring substituted with a phenyl group, a chloro group, and a dimethylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione typically involves the reaction of 3,5-dimethylaniline with a chloro-substituted pyrrole derivative. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 60°C to 120°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(3,5-dimethylanilino)-1-(4-methylphenyl)-1H-pyrrole-2,5-dione
  • 3-Chloro-4-(3,5-dimethylanilino)-1-(2-methylphenyl)-1H-pyrrole-2,5-dione

Uniqueness

Compared to similar compounds, 3-chloro-4-(3,5-dimethylanilino)-1-phenyl-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the dimethylanilino moiety enhances its reactivity and potential for diverse applications .

Properties

CAS No.

303034-07-3

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8g/mol

IUPAC Name

3-chloro-4-(3,5-dimethylanilino)-1-phenylpyrrole-2,5-dione

InChI

InChI=1S/C18H15ClN2O2/c1-11-8-12(2)10-13(9-11)20-16-15(19)17(22)21(18(16)23)14-6-4-3-5-7-14/h3-10,20H,1-2H3

InChI Key

JPMFNAIFYZTXOZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl)C

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl)C

Origin of Product

United States

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